

Theoretical and Computational Elucidation of 2-Ethylpentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylpentan-1-amine**

Cat. No.: **B14370156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **2-Ethylpentan-1-amine**, a primary amine with potential applications in organic synthesis and drug development. This document summarizes key molecular properties, spectroscopic data, and synthesis pathways. Detailed computational and experimental methodologies are presented to facilitate further research and application. The guide integrates quantitative data into structured tables and visualizes complex processes through diagrams, offering a thorough resource for professionals in the field.

Introduction

2-Ethylpentan-1-amine, with the molecular formula C₇H₁₇N, is a branched-chain aliphatic amine.^{[1][2][3]} Its structure, featuring a chiral center at the second carbon of the pentane backbone, makes it an interesting candidate for stereoselective synthesis and as a building block in the development of novel pharmaceutical agents.^[1] Understanding the molecular geometry, electronic properties, and reactivity of this amine is crucial for its effective utilization. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, complementing experimental data. This guide will delve into the theoretical and computational approaches used to characterize **2-Ethylpentan-1-amine**.

Molecular Properties

The fundamental properties of **2-Ethylpentan-1-amine** are summarized in the table below. These values are a combination of data from chemical databases and computational predictions.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N	PubChem[3], Guidechem[2]
Molecular Weight	115.22 g/mol	PubChem[3], Guidechem[2]
IUPAC Name	2-ethylpentan-1-amine	PubChem[3]
Canonical SMILES	CCCC(CC)CN	PubChem[3]
InChI Key	JMWKVOZQRYHIHA-UHFFFAOYSA-N	PubChem[3]
CAS Number	90831-93-9	Guidechem[2]
Topological Polar Surface Area	26 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	4	Guidechem[2]

Theoretical and Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like **2-Ethylpentan-1-amine**.

Geometry Optimization

The three-dimensional structure of **2-Ethylpentan-1-amine** can be optimized using DFT methods, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Table of Predicted Geometrical Parameters (DFT B3LYP/6-31G)*

Parameter	Bond/Angle	Predicted Value
Bond Length	C-C (average)	1.53 - 1.54 Å
C-N	~1.47 Å	
N-H (average)	~1.01 Å	
C-H (average)	1.09 - 1.10 Å	
Bond Angle	C-C-C (backbone)	~112-115°
C-C-N	~114°	
H-N-H	~106°	
C-N-H	~110°	

Note: The values in the table are typical for similar aliphatic amines and should be considered as estimates in the absence of a specific peer-reviewed study on **2-Ethylpentan-1-amine**.

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. As a primary amine, **2-Ethylpentan-1-amine** is expected to exhibit characteristic N-H stretching and bending vibrations.[\[4\]](#)

Table of Predicted Vibrational Frequencies (DFT B3LYP/6-31G)*

Vibrational Mode	Functional Group	Predicted Frequency (cm ⁻¹)	Expected Intensity
Asymmetric N-H Stretch	-NH ₂	~3450 - 3500	Medium
Symmetric N-H Stretch	-NH ₂	~3350 - 3400	Medium
C-H Stretches	-CH ₃ , -CH ₂ , -CH	~2850 - 3000	Strong
N-H Scissoring (Bend)	-NH ₂	~1580 - 1650	Medium
C-N Stretch	Aliphatic Amine	~1020 - 1250	Medium-Weak
N-H Wagging	-NH ₂	~650 - 900	Broad, Strong

Note: These are expected frequency ranges for primary aliphatic amines. Actual values for **2-Ethylpentan-1-amine** may vary.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table of Predicted Electronic Properties (DFT)

Property	Predicted Value
HOMO Energy	-9.2 to -9.8 eV
LUMO Energy	Not available
HOMO-LUMO Gap	Not available
Dipole Moment	Not available

Note: The HOMO energy range is based on unverified data from a commercial supplier and should be treated with caution.

Experimental Protocols

Synthesis of 2-Ethylpentan-1-amine

A common method for the synthesis of **2-Ethylpentan-1-amine** is through reductive amination.

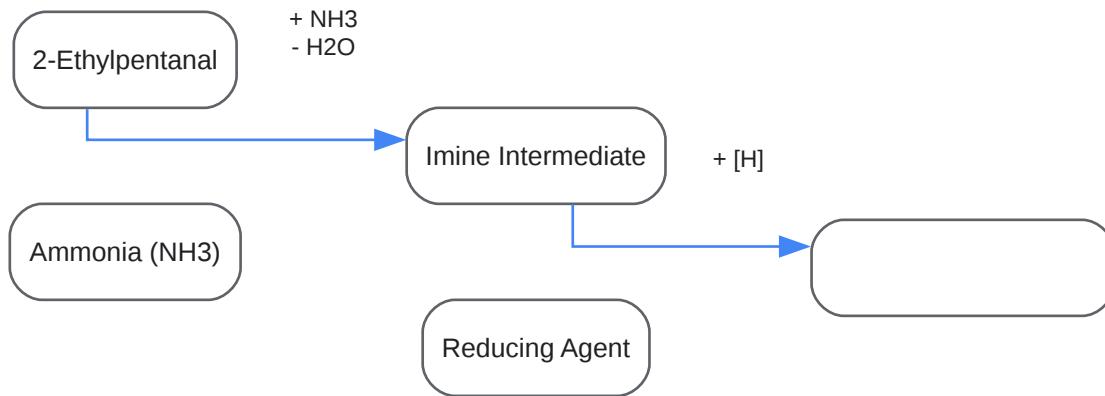
[1]

Protocol for Reductive Amination:

- Reaction Setup: A round-bottom flask is charged with 2-ethylpentanal and a suitable solvent (e.g., methanol).
- Ammonia Addition: An excess of ammonia (in the form of ammonium hydroxide or as a gas) is added to the solution.
- Reducing Agent: A reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is added portion-wise while maintaining the reaction temperature.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography.

Spectroscopic Characterization

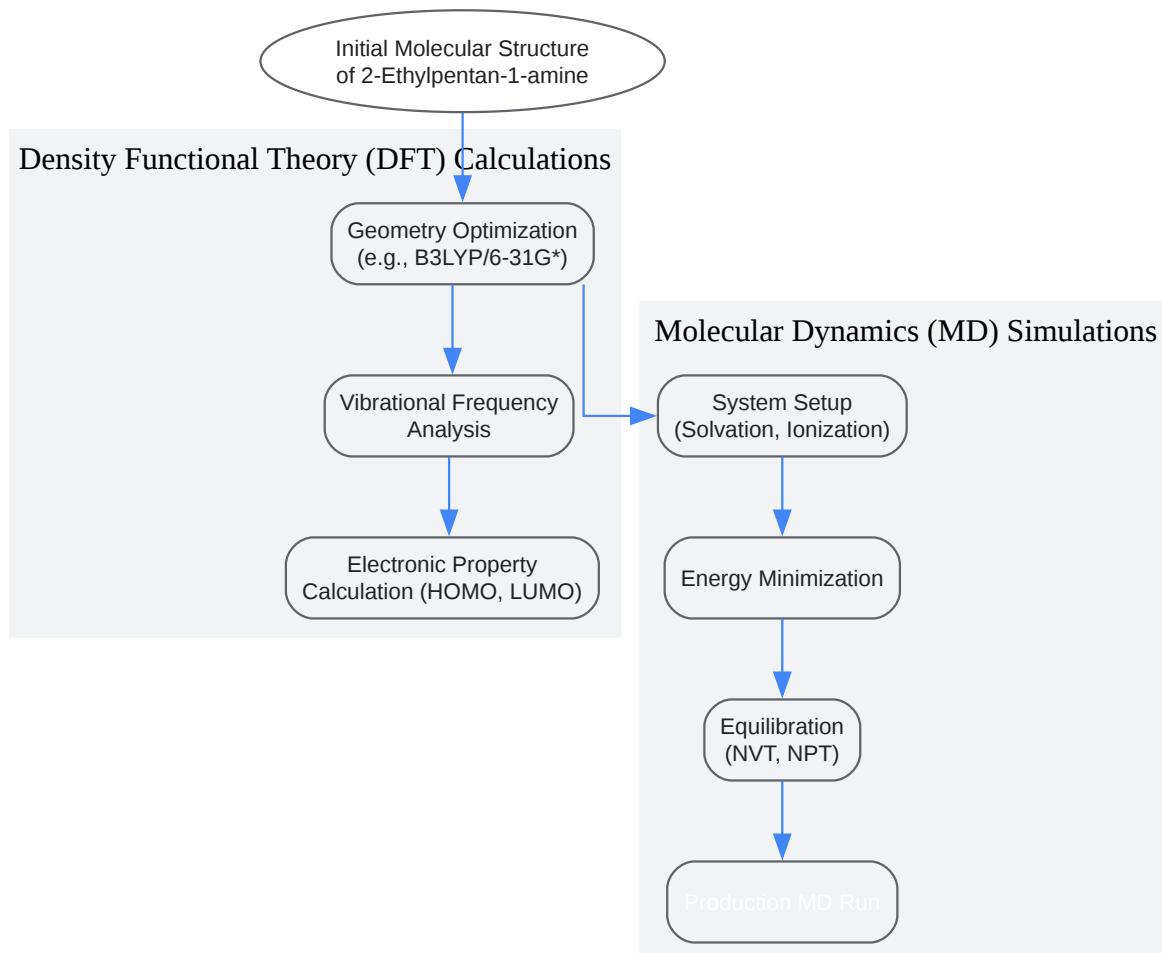
Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen atom (α -protons) will be deshielded and appear at a higher chemical shift. The N-H protons typically appear as a broad singlet.[4]
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in unique chemical environments. The carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy:

- The IR spectrum should display the characteristic absorption bands for a primary amine as detailed in the vibrational analysis section, including the N-H stretches, N-H bend, and C-N stretch.[4]

Visualizations


Synthesis Pathway: Reductive Amination

[Click to download full resolution via product page](#)

Caption: Reductive amination pathway for **2-Ethylpentan-1-amine** synthesis.

Computational Workflow for Molecular Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for computational characterization of **2-Ethylpentan-1-amine**.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of **2-Ethylpentan-1-amine**. While a dedicated, peer-reviewed computational study on this specific molecule is not yet available, this guide consolidates existing knowledge on similar amines and provides a framework for future research. The presented data, protocols, and visualizations serve as a valuable resource for scientists and researchers interested in the synthesis, characterization, and application of this and other branched-chain primary amines in

drug development and other fields. Further computational and experimental work is encouraged to validate and expand upon the findings presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Ethylpentan-1-amine | 90831-93-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Ethylpentan-1-amine | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Theoretical and Computational Elucidation of 2-Ethylpentan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14370156#theoretical-and-computational-studies-of-2-ethylpentan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com